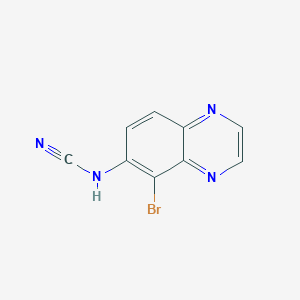![molecular formula C₈H₁₀Cl₂N₂O₂ B1144560 1-[(Chloromethoxy)methyl]-2-[(hydroxyimino)methyl]-pyridinium Chloride CAS No. 27123-11-1](/img/new.no-structure.jpg)
1-[(Chloromethoxy)methyl]-2-[(hydroxyimino)methyl]-pyridinium Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Chloromethoxy)methyl]-2-[(hydroxyimino)methyl]-pyridinium Chloride is a chemical compound with the molecular formula C₈H₁₀Cl₂N₂O₂ and a molecular weight of 237.08 g/mol . This compound is known for its potential therapeutic and industrial applications. It is a pyridinium derivative that has been synthesized and extracted using various methods.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Chloromethoxy)methyl]-2-[(hydroxyimino)methyl]-pyridinium Chloride typically involves the reaction of chloromethyl methyl ether with a pyridinium derivative under controlled conditions . The reaction is carried out in the presence of a Lewis acid catalyst, which facilitates the formation of the desired product . The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce significant quantities of the compound, ensuring consistency and quality . The industrial methods also incorporate purification steps to remove any impurities and achieve the desired level of purity .
Análisis De Reacciones Químicas
Types of Reactions
1-[(Chloromethoxy)methyl]-2-[(hydroxyimino)methyl]-pyridinium Chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where the chloromethoxy group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups replacing the chloromethoxy group .
Aplicaciones Científicas De Investigación
1-[(Chloromethoxy)methyl]-2-[(hydroxyimino)methyl]-pyridinium Chloride has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1-[(Chloromethoxy)methyl]-2-[(hydroxyimino)methyl]-pyridinium Chloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-[(Chloromethoxy)methyl]-2-[(hydroxyimino)methyl]-pyridinium Chloride can be compared with other similar compounds, such as:
Chloromethyl methyl ether: A compound with similar chemical structure and reactivity.
Pyridinium derivatives: Other pyridinium-based compounds with different functional groups and properties.
The uniqueness of this compound lies in its specific chemical structure and the presence of both chloromethoxy and hydroxyimino groups, which confer distinct reactivity and applications .
Propiedades
Número CAS |
27123-11-1 |
|---|---|
Fórmula molecular |
C₈H₁₀Cl₂N₂O₂ |
Peso molecular |
237.08 |
Sinónimos |
1-[(Chloromethoxy)methyl]-2-formyl-pyridinium Chloride Oxime |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






